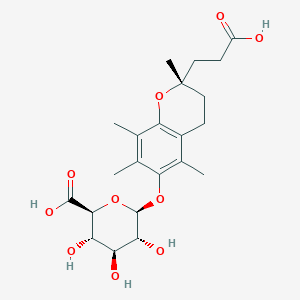

alpha-CEHC glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

477200-36-5 |

|---|---|

Molecular Formula |

C22H30O10 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(2S)-2-(2-carboxyethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H30O10/c1-9-10(2)18-12(5-7-22(4,32-18)8-6-13(23)24)11(3)17(9)30-21-16(27)14(25)15(26)19(31-21)20(28)29/h14-16,19,21,25-27H,5-8H2,1-4H3,(H,23,24)(H,28,29)/t14-,15-,16+,19-,21+,22-/m0/s1 |

InChI Key |

MWDYOFPRWKTECC-XOIOWARXSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC(=O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC(=O)O)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Alpha-CEHC Glucuronide: A Definitive Biomarker for Vitamin E Status and Metabolic Profiling

Introduction: The Fallacy of Circulating α-Tocopherol

For decades, nutritional and clinical assessments of Vitamin E status relied heavily on measuring circulating plasma α-tocopherol. However, this approach is fundamentally flawed. Because α-tocopherol is highly lipophilic, it partitions almost exclusively into circulating lipoproteins. Consequently, subjects with hyperlipidemia or hypolipidemia present skewed α-tocopherol readings that reflect their lipid profile rather than their true tissue saturation of Vitamin E[1].

To circumvent this physiological confounding factor, drug development professionals and nutritional scientists have shifted their focus to terminal metabolic products. Among these, the Phase II metabolite α-carboxyethyl hydroxychroman (α-CEHC) glucuronide has emerged as a highly sensitive, unconfounded biomarker for assessing Vitamin E adequacy and metabolic anomalies[2][3].

Mechanistic Rationale: The Hepatic Overflow Pathway

The human body tightly regulates α-tocopherol levels to prevent toxicity. When hepatic α-tocopherol concentrations exceed the binding capacity of the α-tocopherol transfer protein (α-TTP), the excess is actively shunted toward catabolism[4].

The causality behind using α-CEHC glucuronide as a biomarker lies in this "overflow" mechanism. The glucuronide is only produced in significant quantities after hepatic α-TTP is saturated. Therefore, its presence in urine is a direct, causal indicator of Vitamin E adequacy or excess[2]. The biotransformation follows a strict sequence:

-

Phase I Metabolism (ω-Hydroxylation): The hydrophobic phytyl tail of excess α-tocopherol undergoes ω-hydroxylation mediated by the cytochrome P450 enzyme CYP4F2[4].

-

β-Oxidation: The molecule undergoes successive cycles of β-oxidation in the peroxisomes and mitochondria, truncating the side chain to form the intermediate α-CEHC[5].

-

Phase II Conjugation (Glucuronidation): Unconjugated α-CEHC has limited solubility. To facilitate efficient renal clearance, it undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form the highly hydrophilic α-CEHC glucuronide[3].

Hepatic metabolism pathway of α-tocopherol to α-CEHC glucuronide.

Experimental Workflow: LC-MS/MS Quantification Protocol

To ensure high-fidelity quantification of α-CEHC glucuronide, untargeted or targeted ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard[6][7].

The following protocol is designed as a self-validating system . The critical addition of an internal standard prior to extraction ensures that any matrix effects, ion suppression, or extraction losses are mathematically normalized, guaranteeing the trustworthiness of the final quantification.

Step-by-Step Methodology

-

Sample Preparation: Collect 24-hour urine or plasma samples and store immediately at -80°C to prevent metabolite degradation. Thaw on ice prior to use.

-

Internal Standard Spiking: Transfer 200 µL of the sample into a microcentrifuge tube. Immediately spike with a known concentration of an internal standard (e.g., L-2-chlorophenylalanine at 0.02 mg/mL or deuterated α-CEHC)[6]. Causality: Spiking before precipitation ensures the internal standard undergoes the exact same physical losses as the endogenous analyte.

-

Protein Precipitation: Add 800 µL of an extraction solvent mixture (Methanol:Acetonitrile, 1:1 v/v)[6]. Causality: This specific solvent ratio disrupts protein-metabolite binding and precipitates large macromolecules while keeping polar conjugates like α-CEHC glucuronide fully dissolved.

-

Ultrasonic Extraction: Vortex for 30 seconds, then sonicate in a cold water bath (5°C) for 30 minutes. Incubate at -20°C for 30 minutes to force complete precipitation of residual proteins[6].

-

Centrifugation & Filtration: Centrifuge at 13,000 × g for 15 minutes at 4°C. Pass the supernatant through a 10 kDa molecular weight cutoff ultracentrifugation filter[7]. Dry the filtrate under vacuum and reconstitute in 200 µL of 2% acetonitrile.

-

UHPLC Separation: Inject 2 µL onto a C18 analytical column (e.g., Waters HSS T3, 100 mm × 2.1 mm, 1.8 µm) maintained at 40°C. Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile/Isopropanol with 0.1% formic acid)[6][7].

-

MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Utilize Multiple Reaction Monitoring (MRM) targeting the specific mass-to-charge (m/z) transition of α-CEHC glucuronide (exact mass ~454.18)[8].

LC-MS/MS analytical workflow for quantifying α-CEHC glucuronide.

Quantitative Data & Biomarker Validation

Clinical and metabolomic studies have repeatedly validated the utility of α-CEHC and its glucuronide in various physiological contexts. Because the glucuronide represents the terminal clearance phase, it serves as a highly reliable diagnostic marker for dietary adequacy, metabolic syndrome, and even specific oncological profiles[8][9][10].

Table 1: Quantitative and Clinical Observations of Vitamin E Metabolites

| Biomarker / Metabolite | Biofluid | Clinical Observation / Quantitative Finding | Reference |

| Urinary α-CEHC | Urine | Excretion plateaus at ~1.39 μmol/g creatinine until dietary intake exceeds ~12.8 mg/d, marking the threshold of adequacy. | [2] |

| α-CEHC Glucuronide | Urine | Significantly elevated (FDR-adjusted p < 0.001) following >400 IU/day Vitamin E supplementation in cancer screening trials. | [9] |

| α-CEHC Glucuronide | Urine | Identified as a differential metabolite (m/z 454.1848) capable of discriminating prostate carcinoma from benign hyperplasia. | [8] |

| α-CEHC Glucuronide | Plasma | Positively correlated with children meeting the Recommended Daily Allowance (RDA) for Vitamin E. | [10] |

Conclusion

The transition from relying on plasma α-tocopherol to utilizing urinary α-CEHC glucuronide represents a paradigm shift in nutritional metabolomics and drug development. By leveraging the body's innate hepatic overflow and Phase II conjugation mechanisms, researchers can obtain a high-fidelity, unconfounded readout of Vitamin E status. Implementing rigorous, self-validating LC-MS/MS protocols ensures that this biomarker can be reliably used to assess metabolic health, dietary adequacy, and disease progression.

References

- Mechanisms for the prevention of vitamin E excess - PMC: CEHC as a biomarker of vitamin E status.

- Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC.

- Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E | ACS Omega. American Chemical Society (ACS).

- Comprehensive biomarker profiles and chemometric filtering of urinary metabolomics for effective discrimination of prostate carcinoma from benign hyperplasia - PMC.

- Metabolomic Analysis of Vitamin E Supplement Use in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial - CABI Digital Library. CABI Digital Library.

- Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC.

- alpha-CEHC glucuronide (Compound) - Exposome-Explorer - IARC. International Agency for Research on Cancer (IARC).

- Plasma metabolomics of children with aberrant serum lipids and inadequate micronutrient intake | PLOS One - Research journals. PLOS.

- Integrating Metabolomics and Network Analysis for Exploring the Mechanism Underlying the Antidepressant Activity of Paeoniflorin in Rats With CUMS-Induced Depression - Frontiers. Frontiers.

- LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer - PMC.

Sources

- 1. Mechanisms for the prevention of vitamin E excess - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - alpha-CEHC glucuronide (Compound) [exposome-explorer.iarc.fr]

- 4. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Integrating Metabolomics and Network Analysis for Exploring the Mechanism Underlying the Antidepressant Activity of Paeoniflorin in Rats With CUMS-Induced Depression [frontiersin.org]

- 7. LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive biomarker profiles and chemometric filtering of urinary metabolomics for effective discrimination of prostate carcinoma from benign hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Plasma metabolomics of children with aberrant serum lipids and inadequate micronutrient intake | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Metabolic Pathway of Alpha-Tocopherol to Alpha-CEHC Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Vitamin E Metabolism

Vitamin E, a crucial lipid-soluble antioxidant, exists in various forms, with alpha-tocopherol being the most biologically active in humans. Its role in protecting cell membranes from oxidative damage is well-established. However, the biotransformation of alpha-tocopherol is a complex and highly regulated process that dictates its bioavailability and physiological functions. This technical guide provides a comprehensive exploration of the metabolic pathway leading from alpha-tocopherol to its water-soluble metabolite, alpha-carboxyethyl-hydroxychroman (α-CEHC), and its subsequent conjugation to alpha-CEHC glucuronide. Understanding this pathway is paramount for researchers in nutrition, pharmacology, and drug development, as it influences not only vitamin E status but also potential interactions with xenobiotics. This guide will delve into the core enzymatic steps, provide detailed experimental protocols for their investigation, and offer insights into the rationale behind these methodologies, ensuring a blend of theoretical knowledge and practical application.

Part 1: The Catabolic Cascade: From Alpha-Tocopherol to Alpha-CEHC

The metabolic journey of alpha-tocopherol from a lipophilic molecule to a water-soluble excretable product is a multi-step process primarily occurring in the liver. This transformation is essential for regulating the body's vitamin E levels and preventing potential toxicity from excessive accumulation.

The Initiating Step: Omega-Hydroxylation by Cytochrome P450 4F2 (CYP4F2)

The catabolism of alpha-tocopherol is initiated by the omega-hydroxylation of its phytyl tail, a reaction catalyzed by the cytochrome P450 enzyme, CYP4F2.[1][2][3] This enzyme exhibits a preference for the various forms of vitamin E, with a significantly higher catalytic activity for gamma-tocopherol compared to alpha-tocopherol, which contributes to the preferential retention of alpha-tocopherol in the body.[1]

Expert Insight: The substrate specificity of CYP4F2 is a critical determinant of the biological half-life of different vitamin E isoforms. This enzymatic preference is a key reason why alpha-tocopherol is the predominant form of vitamin E found in tissues, despite gamma-tocopherol being more abundant in the diet. Genetic variations in the CYP4F2 gene can lead to altered enzyme activity, potentially impacting an individual's vitamin E status.[1][3][4]

The product of this initial reaction is 13'-hydroxychromanol. This is a rate-limiting step in the overall catabolic pathway.

Subsequent Oxidation and Phytyl Tail Shortening

Following omega-hydroxylation, the newly formed hydroxyl group is further oxidized to a carboxylic acid, forming 13'-carboxychromanol. This intermediate then undergoes a series of β-oxidation cycles, progressively shortening the phytyl tail by two- or three-carbon units. This process ultimately yields the terminal metabolite, alpha-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman).

Causality in Experimental Choice: The use of the human hepatoma cell line, HepG2, has been instrumental in elucidating this pathway. While not a perfect model for normal hepatocytes due to differences in the expression of some metabolic enzymes, HepG2 cells are readily available, have a consistent genetic background, and are capable of metabolizing tocopherols to CEHC, making them a valuable tool for initial mechanistic studies.[5][6][7][8] However, for studies requiring a more physiologically relevant model, primary human hepatocytes are the gold standard, as they more accurately reflect the metabolic capacity of the human liver.[9]

Diagram of the Alpha-Tocopherol to Alpha-CEHC Pathway

Caption: Metabolic conversion of alpha-tocopherol to alpha-CEHC.

Part 2: The Final Step: Glucuronidation of Alpha-CEHC

To facilitate its elimination from the body, the now water-soluble alpha-CEHC undergoes phase II conjugation reactions. The most prominent of these is glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group of the chromanol ring, forming alpha-CEHC glucuronide. This process further increases the water solubility of the metabolite, making it readily excretable in the urine.[10][11]

The Role of UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of liver cells.[12][13] While it is well-established that alpha-CEHC is excreted as a glucuronide, the specific UGT isoforms responsible for this conjugation are not yet definitively identified in the scientific literature. However, based on the metabolism of other phenolic compounds, it is likely that members of the UGT1A and UGT2B subfamilies are involved.[12][13]

Self-Validating Protocol Design: To identify the specific UGT isoforms involved in alpha-CEHC glucuronidation, a systematic screening approach using a panel of recombinant human UGT enzymes is the most direct and reliable method. This involves incubating alpha-CEHC with individual UGT isoforms in the presence of the co-factor UDP-glucuronic acid (UDPGA) and subsequently analyzing for the formation of alpha-CEHC glucuronide. Negative controls (without UDPGA or without the enzyme) are crucial to ensure that the observed product formation is indeed due to the specific UGT isoform's activity.

Diagram of Alpha-CEHC Glucuronidation

Caption: Enzymatic conjugation of alpha-CEHC to its glucuronide form.

Part 3: Experimental Protocols and Methodologies

This section provides detailed, field-proven protocols for the investigation of the alpha-tocopherol metabolic pathway.

Protocol 1: In Vitro Alpha-Tocopherol Omega-Hydroxylase Activity Assay Using Human Liver Microsomes

Objective: To determine the kinetic parameters of CYP4F2-mediated alpha-tocopherol omega-hydroxylation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Alpha-tocopherol

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., deuterated alpha-tocopherol)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding alpha-tocopherol (dissolved in a suitable solvent like ethanol at a low final concentration) to the pre-warmed reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring linear product formation.

-

Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the dried extract in the mobile phase and analyze by LC-MS/MS for the formation of 13'-hydroxy-alpha-tocopherol.

Data Analysis:

-

Determine the concentration of the metabolite using a standard curve.

-

Calculate the reaction velocity (pmol/min/mg protein).

-

Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax values.

Protocol 2: Quantification of Alpha-CEHC and Alpha-CEHC Glucuronide in Human Urine by LC-MS/MS

Objective: To measure the urinary excretion of alpha-CEHC and its glucuronide conjugate.

Materials:

-

Human urine samples

-

Beta-glucuronidase (from Helix pomatia or recombinant)

-

Sodium acetate buffer (pH 5.0)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile, Formic acid (LC-MS grade)

-

Internal standards (e.g., deuterated alpha-CEHC and deuterated alpha-CEHC glucuronide)

-

LC-MS/MS system

Procedure:

-

Enzymatic Hydrolysis (for total alpha-CEHC):

-

Sample Preparation (for both total and free alpha-CEHC and the glucuronide):

-

For the analysis of the intact glucuronide and free alpha-CEHC, omit the hydrolysis step and add the respective internal standards.

-

Acidify the urine samples (hydrolyzed and non-hydrolyzed).

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[17]

-

Wash the SPE cartridge and elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ multiple reaction monitoring (MRM) for sensitive and specific detection of alpha-CEHC and alpha-CEHC glucuronide.

-

Method Validation:

-

A self-validating system for this protocol involves assessing key parameters such as linearity, accuracy, precision (intra- and inter-day), recovery, and matrix effects, according to regulatory guidelines.[18] The use of stable isotope-labeled internal standards is critical for compensating for any variability in sample preparation and instrument response.[19][20]

Part 4: Data Presentation and Interpretation

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of alpha-tocopherol.

Table 1: Kinetic Parameters of CYP4F2-mediated Omega-Hydroxylation of Tocopherols

| Substrate | Km (µM) | Vmax (relative to α-tocopherol) | Reference |

| α-Tocopherol | ~20-40 | 1 | [1] |

| γ-Tocopherol | ~30-70 | ~6-10 | [1] |

Interpretation: The similar Km values suggest that both alpha- and gamma-tocopherol have a comparable affinity for the active site of CYP4F2. However, the significantly higher Vmax for gamma-tocopherol indicates a much faster catalytic turnover, leading to its more rapid metabolism and elimination.[1]

Table 2: Representative Concentrations of Alpha-CEHC in Human Plasma/Serum

| Condition | α-CEHC Concentration (pmol/mL) | Reference |

| Baseline | 5 - 10 | [10][11] |

| After α-tocopherol supplementation | Up to 200 | [10][11][21] |

Interpretation: Baseline levels of alpha-CEHC in circulation are generally low. Supplementation with alpha-tocopherol leads to a significant increase in its plasma concentration, demonstrating the responsiveness of this metabolic pathway to vitamin E intake. A significant portion of circulating alpha-CEHC exists as a glucuronide conjugate.[10][11]

Conclusion: A Pathway of Critical Importance

The metabolic pathway from alpha-tocopherol to alpha-CEHC glucuronide is a finely tuned system that governs the homeostasis of this essential vitamin. The initial, rate-limiting step catalyzed by CYP4F2, followed by β-oxidation and subsequent glucuronidation, ensures the efficient elimination of excess tocopherols. For researchers in the fields of nutrition, toxicology, and drug development, a thorough understanding of this pathway is indispensable. The methodologies outlined in this guide provide a robust framework for investigating the intricacies of vitamin E metabolism, assessing an individual's vitamin E status, and exploring potential interactions with drugs and other xenobiotics that may share these metabolic routes. As our knowledge in this area continues to expand, so too will our ability to harness the full therapeutic potential of vitamin E and mitigate any associated risks.

References

- A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). [Source details not fully available]

-

Analysis of primary metabolites of α-tocopherol in human urine by liquid chromatography-mass spectrometry. (n.d.). ResearchGate. [Link]

-

Stahl, W., Graf, P., Brigelius-Flohé, R., Wechter, W., & Sies, H. (1999). Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum. Analytical Biochemistry, 275(2), 254–259. [Link]

-

Makhdoom, H. S., Khan, M. D., Chughtai, O. R., Abbas, Z., Azad, A., & Batool, H. (2023). Highly Sensitive and Ultrafast Liquid Chromatography-tandem Mass Spectrometry Internal Standard Method for Determination of Alpha-Tocopherol in Serum and Application of Validated Method on Patient Serum Samples in Pakistan. Journal of the College of Physicians and Surgeons Pakistan, 33(3), 254-258. [Link]

-

Al-Sadeq, M. A., et al. (2022). Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol. American Journal of Clinical Pathology, 157(1), 15-22. [Link]

-

Schultz, M., Leist, M., Elsner, A., Brigelius-Flohé, R., & Gärtner, R. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European Journal of Nutrition, 41(3), 119–124. [Link]

-

de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans. Clinical Pharmacokinetics, 36(6), 439–452. [Link]

-

Landes, N., et al. (2007). Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity. The Journal of Nutrition, 137(12), 2698-2702. [Link]

-

Rowlands, J. C., et al. (2008). Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation. Drug Metabolism and Disposition, 36(3), 431-438. [Link]

-

The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. (2021). MDPI. [Link]

- A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). [Source details not fully available]

-

UGT Inhibition, Induction and Phenotyping Assays. (n.d.). Charles River. [Link]

-

A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). ResearchGate. [Link]

-

Jiang, Q., et al. (2009). Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E. Analytical Biochemistry, 388(2), 260-265. [Link]

-

Chen, J., et al. (2011). Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes. Pharmaceutical Research, 28(9), 2137-2152. [Link]

-

UGT activity assay - generic protocol. (n.d.). studylib.net. [Link]

-

The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. (2021). MDPI. [Link]

-

Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. (n.d.). Kura Biotech. [Link]

-

UGT Activity Assay / Ligand Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

-

Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). (n.d.). ResearchGate. [Link]

-

Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. (n.d.). Waters. [Link]

-

Brigelius-Flohé, R. (2006). Vitamin E and drug Metabolism. Biochemical and Biophysical Research Communications, 345(3), 903-907. [Link]

-

Zhang, Y. W., et al. (2003). [Effect of different vitamin E homologous analogues on human hepatoma cell HepG2 proliferation in vitro]. Wei sheng yan jiu = Journal of hygiene research, 32(1), 12-14. [Link]

-

Cutilli, T., et al. (2017). CYP4F2 repression and a modified alpha-tocopherol (vitamin E) metabolism are two independent consequences of ethanol toxicity in human hepatocytes. Toxicology in Vitro, 40, 1-9. [Link]

-

Vitamin E Can Ameliorate Oxidative Damage of Ovine Hepatocytes In Vitro by Regulating Genes Expression Associated with Apoptosis and Pyroptosis, but Not Ferroptosis. (2022). PMC. [Link]

-

Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). PMC. [Link]

-

Cassano, P. A., et al. (2021). Change in Plasma Alpha-Tocopherol Associations with Attenuated Pulmonary Function Decline and with CYP4F2 Missense Variation. medRxiv. [Link]

-

Change in plasma alpha-tocopherol associations with attenuated pulmonary function decline and with CYP4F2 missense variation. (n.d.). ResearchGate. [Link]

-

Analysis of Tocopherols and Tocotrienols by HPLC. (n.d.). AOCS. [Link]

-

Analytical Results of Alpha-tocopherol for Dietary Supplement Ingredient Database in Adult and Children's Multivitamin Studies. (n.d.). USDA ARS. [Link]

-

Athinarayanan, S., et al. (2014). Genetic polymorphism of cytochrome P450 4F2, vitamin E level and histological response in adults and children with nonalcoholic fatty liver disease who participated in PIVENS and TONIC clinical trials. Hepatology, 60(2), 507-515. [Link]

-

de Oliveira, B. H. S., et al. (2023). Alpha-tocopherol serum concentrations and its relationship with anthropometric, biochemical, dietary and cardiovascular risk parameters. Frontiers in Nutrition, 10, 1198547. [Link]

-

Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS. (2025). Restek. [Link]

Sources

- 1. Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medrxiv.org [medrxiv.org]

- 4. Genetic polymorphism of cytochrome P450 4F2, vitamin E level and histological response in adults and children with nonalcoholic fatty liver disease who participated in PIVENS and TONIC clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. [Effect of different vitamin E homologous analogues on human hepatoma cell HepG2 proliferation in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP4F2 repression and a modified alpha-tocopherol (vitamin E) metabolism are two independent consequences of ethanol toxicity in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin E Can Ameliorate Oxidative Damage of Ovine Hepatocytes In Vitro by Regulating Genes Expression Associated with Apoptosis and Pyroptosis, but Not Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. repub.eur.nl [repub.eur.nl]

- 13. criver.com [criver.com]

- 14. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kurabiotech.com [kurabiotech.com]

- 16. Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS [discover.restek.com]

- 17. researchgate.net [researchgate.net]

- 18. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of urinary alpha-CEHC glucuronide excretion

Title: Urinary Alpha-CEHC Glucuronide: Metabolic Signatures and Analytical Protocols Subtitle: A Technical Guide to Vitamin E Catabolism, Biomarker Utility, and Quantification

Executive Summary

This technical guide examines 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) , specifically its glucuronide conjugate, as the terminal excretory metabolite of alpha-tocopherol (Vitamin E). Unlike many metabolic waste products, urinary alpha-CEHC is a regulated "overflow" marker that signals the saturation of the hepatic alpha-tocopherol transfer protein (alpha-TTP).

For researchers and drug developers, alpha-CEHC glucuronide is not merely a waste product but a precise biomarker of vitamin E sufficiency . This guide details its metabolic origins, its biological distinction from the natriuretic gamma-isoform, and provides a validated LC-MS/MS protocol for its quantification, emphasizing the critical enzymatic hydrolysis step required for accurate measurement.

Part 1: The Metabolic Context

From Nutrient to Metabolite: The "Overflow" Mechanism

The biological significance of alpha-CEHC is rooted in the Traber Overflow Hypothesis . Unlike other fat-soluble vitamins that are stored in adipose tissue indefinitely, alpha-tocopherol levels are tightly regulated by the liver.

-

Hepatic Selection: Dietary vitamin E (all forms) reaches the liver via chylomicron remnants.

-

The Sorting Hat (Alpha-TTP): The hepatic alpha-tocopherol transfer protein (alpha-TTP) preferentially binds 2R-alpha-tocopherol , facilitating its incorporation into VLDL for systemic circulation.

-

Metabolic Fate: Non-selected forms (gamma/delta-tocopherol) and excess alpha-tocopherol (exceeding alpha-TTP binding capacity) are shunted to the cytochrome P450 pathway for degradation.

The Pathway:

-

Omega-Oxidation: The enzyme CYP4F2 initiates hydroxylation at the phytyl tail's terminal carbon.

-

Beta-Oxidation: The tail undergoes sequential shortening (similar to fatty acid metabolism) in the peroxisomes/mitochondria.

-

Terminal Product: The result is the water-soluble chroman structure: alpha-CEHC .

Key Insight: Urinary alpha-CEHC excretion remains low until daily alpha-tocopherol intake exceeds ~9–12 mg. Beyond this threshold, alpha-TTP is saturated, and excretion rises linearly. Thus, alpha-CEHC is a threshold biomarker for vitamin E sufficiency.

Part 2: The Conjugation Gateway

Glucuronidation vs. Sulfation

Free alpha-CEHC is relatively lipophilic. To facilitate renal clearance, it must undergo Phase II conjugation in the liver.

-

Glucuronidation: The primary route.[1] UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid to the 6-hydroxyl group of the chroman ring. This renders the molecule highly water-soluble for urinary excretion.

-

Sulfation: A secondary route, mediated by sulfotransferases (SULTs).

Clinical Relevance: In human urine, alpha-CEHC exists predominantly as alpha-CEHC glucuronide . Analytical methods that measure "free" alpha-CEHC without a hydrolysis step will underestimate total excretion by >70%, leading to erroneous conclusions about vitamin E status.

Part 3: Biological Significance & Specificity

It is critical to distinguish between the alpha and gamma isoforms of CEHC, as their physiological roles differ fundamentally.

| Feature | Alpha-CEHC (Glucuronide) | Gamma-CEHC (Glucuronide) |

| Origin | Alpha-Tocopherol (Supplement/Diet) | Gamma-Tocopherol (Diet/Oils) |

| Primary Driver | Alpha-TTP Saturation (Overflow) | Constitutive Metabolism (Poor retention) |

| Physiological Role | Biomarker of Status | Natriuretic Factor (Sodium excretion) |

| Biological Potency | Weak antioxidant; minimal activity | Potent COX-2 inhibitor; Natriuretic |

The Natriuretic Distinction: While gamma-CEHC acts as an endogenous natriuretic factor (inhibiting potassium channels in the Loop of Henle), alpha-CEHC has weak to negligible natriuretic activity . Researchers investigating hypertension or renal sodium handling must not conflate these two metabolites.

Part 4: Technical Protocol (LC-MS/MS)

Quantification of Urinary Alpha-CEHC

Principle: Since alpha-CEHC is excreted as a conjugate, the protocol requires enzymatic deconjugation followed by Liquid-Liquid Extraction (LLE) and detection via Triple Quadrupole MS.

Reagents:

-

Internal Standard: d3-alpha-CEHC or d9-alpha-CEHC (Essential for matrix correction).

-

Enzyme:

-glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli). Note: H. pomatia contains sulfatase activity, ensuring both glucuronides and sulfates are cleaved.

Step-by-Step Workflow:

-

Sample Preparation:

-

Thaw urine samples at room temperature. Vortex.

-

Aliquot 100

L of urine into a glass tube. -

Add Internal Standard (e.g., 50

L of 1

-

-

Enzymatic Hydrolysis (The Critical Step):

-

Add 100

L of -

Incubate: 37°C for 2–3 hours. (Validation: Ensure 100% cleavage by testing a glucuronide standard).

-

-

Liquid-Liquid Extraction (LLE):

-

Acidify sample with 10

L 6N HCl (to protonate the carboxylic acid group, improving organic solubility). -

Add 2 mL Hexane:Dichloromethane (70:30 v/v) or Diethyl Ether.

-

Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate to dryness under nitrogen at 35°C.

-

-

Reconstitution:

-

Dissolve residue in 100

L Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Ionization: ESI Negative Mode (Carboxylic acid ionizes well in negative mode).

-

Transitions (MRM):

-

Alpha-CEHC: m/z 277

233 (Quantifier), 277 -

IS (d3-Alpha-CEHC): m/z 280

236.

-

-

Part 5: Visualization

Figure 1: The Metabolic Pathway of Alpha-Tocopherol

This diagram illustrates the hepatic processing, the role of CYP4F2, and the conjugation required for urinary excretion.

Caption: Hepatic sorting of Vitamin E. Alpha-TTP preserves alpha-tocopherol; excess is shunted to CYP4F2 for degradation into alpha-CEHC glucuronide.

Figure 2: Analytical Workflow for Quantification

This diagram outlines the critical steps to convert the conjugated urinary metabolite back to its free form for MS detection.

Caption: LC-MS/MS Workflow. Enzymatic hydrolysis is mandatory to cleave the glucuronide moiety before extraction and quantification.

References

-

Traber, M. G., Elsner, A., & Brigelius-Flohé, R. (1998). Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates.[2] FEBS Letters.

-

Galli, F., et al. (2002). The effect of alpha- and gamma-tocopherol and their carboxyethyl hydroxychroman metabolites on prostate cancer cell proliferation. Archives of Biochemistry and Biophysics.

-

Brigelius-Flohé, R., & Traber, M. G. (1999). Vitamin E: function and metabolism.[3][4][5] The FASEB Journal.

-

Schultz, M., et al. (1995). Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? The American Journal of Clinical Nutrition.

-

Jiang, Q., et al. (2001). Gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American Journal of Clinical Nutrition.

Sources

- 1. Use of isoform-specific UGT metabolism to determine and describe rates and profiles of glucuronidation of wogonin and oroxylin A by human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha and gamma tocopherol metabolism in healthy subjects and patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Phase II Metabolism of Vitamin E: A Technical Analysis of α-CEHC Glucuronide vs. α-CEHC Sulfate

Executive Summary

The biological efficacy and safety of α-tocopherol (Vitamin E) are tightly regulated by hepatic catabolism. While α-tocopherol is preferentially retained in the body by the α-tocopherol transfer protein (α-TTP), excess amounts undergo ω-hydroxylation and subsequent β-oxidation to form the terminal, water-soluble metabolite α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman).

To facilitate biliary and urinary excretion, unconjugated α-CEHC must undergo Phase II metabolism. Historically, analytical limitations forced researchers to measure "total α-CEHC" by enzymatically cleaving its conjugates. However, modern high-resolution LC-MS/MS metabolomics has revealed that α-CEHC exists in human plasma and urine primarily as two distinct conjugated forms: α-CEHC glucuronide and α-CEHC sulfate . Understanding the distinct pharmacokinetic behaviors, enzymatic origins, and analytical handling of these two conjugates is critical for utilizing them as biomarkers of oxidative stress and vitamin E homeostasis.

Mechanistic Foundations of Phase II Conjugation

The divergence between glucuronidation and sulfation of α-CEHC represents a critical node in xenobiotic and nutritional metabolism.

-

Sulfation (SULT Pathway): The sulfation of α-CEHC is mediated primarily by the cytosolic sulfotransferase 1 (SULT1) family. In vitro metabolic labeling studies using human lung epithelial cells and recombinant enzymes demonstrate that SULT1 enzymes exhibit strong sulfating activities toward tocopherol metabolites, forming α-CEHC sulfate[1]. This pathway is highly inducible; high-dose α-tocopherol supplementation dramatically upregulates the presence of α-CEHC sulfate in serum[2].

-

Glucuronidation (UGT Pathway): UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to α-CEHC, forming both ether and acyl glucuronides. In human serum under baseline conditions, approximately one-third of the circulating α-CEHC is present as a glucuronide conjugate[3].

Caption: Hepatic catabolism of α-tocopherol into α-CEHC phase II conjugates via UGT and SULT pathways.

Pharmacokinetics and Quantitative Profiling

The ratio of α-CEHC glucuronide to α-CEHC sulfate is highly dependent on the biological matrix (serum vs. urine) and the host's vitamin E status.

Baseline concentrations of total α-CEHC in human serum range from 5–10 pmol/mL, but can surge to 200 pmol/mL following RRR-α-tocopherol supplementation[3]. Large-scale metabolomic analyses, such as those conducted in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial, have shown that high-dose vitamin E supplementation significantly elevates both conjugates. However, the effect size (β) for α-CEHC sulfate (β = 1.51) slightly outpaces α-CEHC glucuronide (β = 1.41) during long-term supplementation, suggesting that the sulfation pathway may act as a high-capacity sink for excess tocopherol[2].

Quantitative Data Summary

| Conjugate Type | Primary Biological Matrix | Baseline Serum Status | High-Dose Response (Effect Size β) | Primary ESI-MS/MS Transition (m/z) |

| α-CEHC Glucuronide | Serum, Urine | ~33% of circulating α-CEHC | +1.41 | 453.2 → 233.2 (ESI-) |

| α-CEHC Sulfate | Serum, Urine | Trace at baseline | +1.51 | 359.1 → 245.1 (ESI+) / 357 (ESI-) |

(Data synthesized from clinical metabolomic trials and tandem mass spectrometry characterizations[4],[3],[2].)

Analytical Workflows: Overcoming Deconjugation Artifacts

The Problem with Enzymatic Hydrolysis

Historically, researchers relied on β-glucuronidase and sulfatase to hydrolyze conjugates back to free α-CEHC prior to HPLC or GC-MS analysis. As an Application Scientist, I strongly advise against this for modern pharmacokinetic studies. Deconjugation is notoriously inefficient for α-CEHC sulfate and frequently produces analytical artifacts—specifically, the artificial conversion of α-CEHC into α-tocopheronolactone (α-TL) during the methodological workup[5],[6].

The Solution: Direct LC-MS/MS Quantification

To ensure a self-validating system , intact conjugates must be measured directly using stable isotope dilution analysis (SIDA). By utilizing deuterated internal standards (e.g., d6-α-CEHC conjugates), we can correct for matrix-induced ion suppression and extraction losses, ensuring absolute causality between the MS signal and biological concentration[6],[7].

Step-by-Step Methodology: Direct LC-MS/MS Workflow

Step 1: Sample Preparation & Protein Precipitation

-

Action: Aliquot 100 µL of human plasma or urine. Add 10 µL of deuterated internal standard mix (d6-α-CEHC glucuronide/sulfate). Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

-

Causality: Phase II conjugates are highly bound to serum albumin. Cold ACN effectively denatures these binding proteins, releasing the conjugates into the supernatant while preventing ex vivo oxidation.

Step 2: Solid Phase Extraction (SPE)

-

Action: Centrifuge at 14,000 × g for 10 mins. Load the supernatant onto an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge pre-conditioned with methanol and water. Wash with 5% methanol and elute with 100% methanol.

-

Causality: Direct injection of ACN-precipitated plasma causes severe ion suppression in the MS source due to endogenous phospholipids. The HLB polymeric sorbent selectively retains the polar conjugates while allowing salts and phospholipids to be washed away.

Step 3: UHPLC Separation

-

Action: Evaporate the eluate under nitrogen and reconstitute in 100 µL of 10% ACN. Inject 5 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 × 100 mm). Use a mobile phase gradient of Water (A) and ACN (B), both containing 0.1% formic acid.

-

Causality: The acidic mobile phase keeps the carboxylate and sulfate groups protonated or in a stable anionic state, ensuring sharp chromatographic peaks and separating structural isomers (e.g., ether vs. acyl glucuronides)[4].

Step 4: ESI-MS/MS Detection

-

Action: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 453.2 → 233.2 for α-CEHC glucuronide, and m/z 357.1 → 233.1 for α-CEHC sulfate.

-

Causality: ESI- is inherently more sensitive for acidic phase II conjugates. The product ion m/z 233 represents the stable chroman ring core after the neutral loss of the glucuronic acid (176 Da) or sulfate (80 Da) moiety, serving as a highly specific quantifier[4],[6].

Caption: Direct LC-MS/MS analytical workflow for quantifying intact α-CEHC conjugates.

Clinical and Toxicological Implications

The ability to accurately differentiate between α-CEHC glucuronide and α-CEHC sulfate opens new avenues in clinical research. Elevated total urinary concentrations of these conjugates (up to 8-fold increases) have been observed in children with type 1 diabetes, positioning them as non-invasive ex vivo biomarkers of systemic oxidative stress and altered lipid metabolism[5]. Furthermore, tracking the specific ratio of sulfation to glucuronidation can provide insights into interindividual variations in xenobiotic detoxication and potential drug-nutrient interactions involving the SULT1 and UGT enzyme families[4],[1].

References

-

Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics Source: nih.gov URL:[Link]

-

Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes Source: nih.gov URL:[Link]

-

Enzymatic sulfation of tocopherols and tocopherol metabolites by human cytosolic sulfotransferases Source: nih.gov URL:[Link]

-

Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC Source: nih.gov URL:[Link]

-

Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum Source: nih.gov URL:[Link]

-

Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial Source: nih.gov URL:[Link]

-

Isolation and Identification of r-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated CEHCs Source: ntu.edu.tw URL:[Link]

Sources

- 1. Enzymatic sulfation of tocopherols and tocopherol metabolites by human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

The Role of Alpha-CEHC Conjugates in Oxidative Stress Assessment: A Mechanistic and Methodological Guide

An In-depth Technical Guide

Abstract

The assessment of oxidative stress is a critical aspect of research in disease pathogenesis and drug development. Direct measurement of highly reactive oxygen species (ROS) is often impractical due to their ephemeral nature.[1][2][3] Consequently, the field relies on stable, indirect biomarkers that reflect oxidative damage or the response of endogenous antioxidant systems. This guide provides a comprehensive overview of alpha-carboxyethyl hydroxychroman (α-CEHC) conjugates, the water-soluble metabolites of vitamin E, as specific and mechanistically relevant biomarkers for oxidative stress. We will delve into the biochemical pathways of their formation, their superiority over traditional damage markers, and provide detailed, field-proven protocols for their quantification in biological matrices using advanced analytical techniques.

The Challenge of Quantifying Oxidative Stress

Oxidative stress is defined as an imbalance between the production of oxidants and the capacity of antioxidant defense systems to neutralize them.[1] This imbalance leads to the oxidative damage of crucial cellular components, including lipids, proteins, and nucleic acids. For decades, researchers have quantified this damage through various markers:

-

Lipid Peroxidation Products: Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).

-

Protein Damage Markers: Protein carbonyls and advanced oxidation protein products (AOPP).[4][5]

-

Nucleic Acid Damage: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a common marker for oxidative DNA damage.[4][5]

While invaluable, these markers primarily indicate the consequence of oxidative damage. They do not fully capture the dynamics of the antioxidant defense system's response. A more sophisticated approach involves monitoring the turnover of key antioxidants, providing a direct window into the body's efforts to combat oxidative insults. Vitamin E (α-tocopherol), the primary lipid-soluble antioxidant, is a prime candidate for such an approach.[6]

Biochemical Foundation: From Vitamin E to α-CEHC Conjugates

The utility of α-CEHC as a biomarker is rooted in the metabolic pathway of its parent compound, α-tocopherol. This is not a pathway of degradation due to damage, but a regulated enzymatic process for vitamin E catabolism.

Formation of the α-CEHC Core Structure

When α-tocopherol levels exceed the body's needs or in response to high oxidative turnover, it is metabolized in the liver. The process begins with an initial hydroxylation of the phytyl tail, catalyzed by cytochrome P450 enzymes (specifically CYP4F2 in humans), followed by a series of β-oxidation steps that shorten the side chain.[7] This ultimately yields the water-soluble metabolite, 2,5,7,8-tetramethyl-2-(2′-carboxyethyl)-6-hydroxychroman (α-CEHC).[8]

Figure 1: Metabolic pathway of α-tocopherol to α-CEHC.

Phase II Conjugation: Creating Excretable Biomarkers

The newly formed α-CEHC, being more water-soluble than its parent, is primed for excretion. To further increase its solubility and facilitate transport, it undergoes Phase II conjugation reactions in the liver. The primary conjugation pathways are:

-

Glucuronidation: The attachment of a glucuronic acid moiety to the hydroxyl group on the chroman ring, mediated by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs).[7]

The resulting α-CEHC-glucuronide and α-CEHC-sulfate are readily excreted in the urine.[7][9][10] In humans, the glucuronide conjugate is the predominant form, whereas in rats, the sulfate conjugate is more prominent.[9][11] More recently, novel conjugates with amino acids such as glycine and taurine have also been identified, expanding the family of vitamin E metabolites.[12]

Figure 2: Phase II conjugation pathways of α-CEHC.

Why α-CEHC Conjugates are Superior Biomarkers

The measurement of α-CEHC conjugates offers a more nuanced assessment of oxidative stress compared to traditional damage markers.

-

Mechanism-Based: An increase in α-CEHC conjugate excretion directly reflects an increased turnover rate of α-tocopherol. This indicates that the body's primary lipid-soluble antioxidant defense is being actively consumed to neutralize threats, providing a dynamic measure of the antioxidant response rather than just static damage.

-

High Specificity: This pathway is specific to vitamin E metabolism. Unlike markers such as MDA, which can arise from multiple sources, the presence of α-CEHC is unequivocally linked to the catabolism of α-tocopherol.

-

Stability: As end-stage metabolites destined for excretion, these conjugates are chemically stable in biological fluids like urine and plasma, making them robust analytes for quantification.[9][13][14]

| Biomarker Category | Specific Examples | What It Measures | Limitations |

| Oxidative Damage | 8-OHdG, Protein Carbonyls | Accumulated damage to macromolecules | Represents a lagging indicator; does not measure the antioxidant response. |

| Antioxidant Capacity | ORAC, TEAC Assays | Total, non-specific antioxidant potential of a sample | Lacks biological specificity; does not reflect the status of individual antioxidant systems. |

| Antioxidant Response | α-CEHC Conjugates | Specific turnover rate of the Vitamin E system | Reflects the dynamic response to oxidative stress; provides a mechanistic link to a key defense pathway. |

Table 1: Comparison of Oxidative Stress Biomarker Categories.

Gold Standard Analytical Workflow: LC-MS/MS Quantification

The accurate quantification of α-CEHC conjugates requires a methodology that is both highly sensitive and specific, and that can measure the intact conjugates directly. Direct measurement is crucial to avoid the generation of artifacts and the uncertain efficiency associated with older methods that relied on enzymatic or harsh acid hydrolysis to cleave the conjugates before analysis.[10] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[15][16]

Figure 3: LC-MS/MS workflow for α-CEHC conjugate analysis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the robust quantification of α-CEHC conjugates in human urine.

A. Materials and Reagents

-

Reference Standards: α-CEHC, α-CEHC-glucuronide, α-CEHC-sulfate

-

Internal Standard (IS): Deuterated α-CEHC (e.g., d3-α-CEHC)

-

Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid

-

SPE Cartridges: Mixed-mode anion exchange polymer cartridges

-

Biological Matrix: Human urine, collected and stored at -80°C

B. Preparation of Standards and Quality Controls (QCs)

-

Causality: To ensure accurate quantification, a calibration curve is prepared in a surrogate matrix (e.g., water or synthetic urine) to avoid interference from endogenous levels in pooled urine.

-

Prepare primary stock solutions of each analyte and the IS in methanol (1 mg/mL).

-

Generate a series of working standard solutions by serial dilution to cover the expected physiological range (e.g., 1-1000 ng/mL).

-

Spike the surrogate matrix with these working solutions to create calibration standards.

-

Prepare QC samples at low, medium, and high concentrations in a pooled urine matrix to assess accuracy and precision in the authentic biological environment.

C. Sample Preparation: Solid-Phase Extraction (SPE)

-

Causality: SPE is critical for removing matrix components (salts, urea) that cause ion suppression in the MS source and for concentrating the analytes to improve sensitivity.[17]

-

Thaw urine samples, standards, and QCs on ice. Centrifuge at 4,000 x g for 10 min to pellet debris.

-

To 500 µL of supernatant, add 10 µL of the IS working solution (e.g., 100 ng/mL).

-

Condition the SPE cartridge with 1 mL methanol followed by 1 mL water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elute the analytes with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

D. LC-MS/MS Analysis

-

Causality: Chromatographic separation is essential to resolve the analytes from isobaric interferences. A reversed-phase column like a C18 provides excellent retention for these moderately polar compounds.

-

LC System: UPLC system (e.g., Thermo Vanquish, Waters Acquity).

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).

-

Ion Source: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor → product ion transitions must be optimized by infusing pure standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| α-CEHC | 277.1 | 233.1 |

| α-CEHC-glucuronide | 453.2 | 277.1 |

| α-CEHC-sulfate | 357.1 | 277.1 |

| d3-α-CEHC (IS) | 280.1 | 236.1 |

Table 2: Example MRM Transitions for α-CEHC Analytes (Negative Ion Mode).

Applications in Drug Development and Clinical Research

The ability to accurately measure α-CEHC conjugates provides a powerful tool for researchers and drug developers.

-

Assessing Drug-Induced Oxidative Stress: In preclinical toxicology studies, an increase in urinary α-CEHC conjugates can serve as an early, non-invasive biomarker of drug-induced oxidative stress in the liver.

-

Evaluating Antioxidant Therapies: For clinical trials of novel antioxidant compounds, changes in the excretion of α-CEHC conjugates can act as a pharmacodynamic biomarker, providing evidence that the therapeutic is engaging its target and reducing the oxidative burden.

-

Nutritional Science: The excretion of α-CEHC is considered an indicator of optimal vitamin E intake.[6] This allows for the precise assessment of vitamin E status and the efficacy of supplementation strategies.

Conclusion and Future Horizons

The quantification of α-CEHC conjugates has moved beyond a niche academic pursuit to become a robust and highly informative method for assessing oxidative stress. By measuring the specific metabolic turnover of vitamin E, researchers can gain a dynamic and mechanistically-grounded understanding of antioxidant defense system activity. The LC-MS/MS methods detailed herein provide the necessary specificity and sensitivity for this task. Future applications will likely involve integrating α-CEHC conjugate data with other 'omics' platforms to build comprehensive models of redox biology, paving the way for personalized therapeutic strategies targeting oxidative stress-related diseases.

References

-

Sies, H. (1985). Oxidative stress: introductory remarks. In H. Sies (Ed.), Oxidative Stress (pp. 1-8). Academic Press. [Link][1]

-

Kehm, R., et al. (2021). Oxidative Stress in Vascular Disease. International Journal of Molecular Sciences, 22(18), 9785. [Link][2]

-

Li, Y. J., et al. (2008). Isolation and Identification of α-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated α-CEHC. Journal of Agricultural and Food Chemistry, 56(23), 11105–11113. [Link][9]

-

Kurutas, E. B. (2019). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Nutrition Journal, 15(1), 71. [Link][4]

-

Vibrant Wellness. (2025). Oxidative Stress & The Foundations for Longevity: A Comprehensive Review. Vibrant Wellness Blog. [Link][3]

-

Pope, S. A., et al. (2002). Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC. Free Radical Biology and Medicine, 33(7), 937-943. [Link][10]

-

Dalle-Donne, I., et al. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23-38. [Link][5]

-

Landrier, J. F., et al. (2009). Alpha-Tocopherol Modulates Genes Involved in Hepatic Xenobiotic Pathways in Mice. The Journal of Nutrition, 139(6), 1097–1102. [Link][7]

-

Gao, X., et al. (2012). Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. The American Journal of Clinical Nutrition, 96(4), 869–878. [Link][12]

-

Jang, Y., & Kim, C. Y. (2024). The Role of Vitamin E Isoforms and Metabolites in Cancer Prevention: Mechanistic Insights into Sphingolipid Metabolism Modulation. Antioxidants, 13(11), 1345. [Link][11]

-

Schock, B. C., et al. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European Journal of Nutrition, 41(3), 119-124. [Link][13]

-

Traber, M. G., et al. (1998). Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates. FEBS Letters, 437(1-2), 145-148. [Link][18]

-

Betancor-Fernandez, A., et al. (2002). In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. Redox Report, 7(4), 213-218. [Link][19]

-

Yoshida, Y., et al. (2003). Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. BioFactors, 16(3-4), 161-169. [Link][20]

-

Brigelius-Flohé, R. (2012). Metabolism of α-tocopherol. ResearchGate. [Link][8]

-

Galli, F., et al. (2017). Gas chromatography mass spectrometry analysis of carboxyethyl hydroxychroman metabolite of α and γ-tocopherol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 542-548. [Link][21]

-

Stahl, W., et al. (1999). 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite in human serum and urine, possesses antioxidant activity. Analytical Biochemistry, 275(2), 254-259. [Link][14]

-

Exposome-Explorer. (n.d.). alpha-CEHC sulfate. Compound Page. [Link][22]

-

Betancor-Fernandez, A., et al. (2002). In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. ResearchGate. [Link][23]

-

Otter, D., et al. (2016). LC-MS/MS fragmentations for α-CEHC glucuronide. ResearchGate. [Link][24]

-

Li, Y. J. (2007). Isolation and Identification of α-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated α-CEHC. Airiti Library. [Link][25]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link][15]

-

Sharma, P., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Pharmacy Research, 4(8), 2504-2509. [Link][17]

-

Nathan, V., et al. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 11(8), 443. [Link][26]

-

Celma, A., et al. (2024). Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. Toxics, 12(3), 173. [Link][27]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed, 13(12), 462. [Link][16]

Sources

- 1. Frontiers | Oxidative stress: fundamentals and advances in quantification techniques [frontiersin.org]

- 2. Oxidative stress: fundamentals and advances in quantification techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vibrant-wellness.com [vibrant-wellness.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Alpha-Tocopherol Modulates Genes Involved in Hepatic Xenobiotic Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Exposome-Explorer - alpha-CEHC sulfate (Compound) [exposome-explorer.iarc.fr]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. 鼠尿 alpha-CEHC Sulfate 純化鑑定與 Conjugated alpha-CEHC 分析方法之重建及活化 PPAR alpha 傳訊途徑對維生素 E 代謝生成 alpha-CEHC 之影響 = Isolation and Identification of alpha-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated alpha-CEHC and Effects of PPAR alpha Activation on the Metabolism of Vitamin E to alpha-CEHC|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

alpha-CEHC glucuronide formation in liver phase II metabolism

Hepatic Phase II Metabolism of Vitamin E: The Mechanistic Drive of -CEHC Glucuronidation

Executive Summary

The regulation of

To facilitate biliary and renal excretion,

The Mechanistic Pathway: From Lipophile to Hydrophile

The biotransformation of

Phase I: -Hydroxylation and -Oxidation

The catabolic cascade initiates in the endoplasmic reticulum, where Cytochrome P450 enzymes—specifically 2—catalyze the

Phase II: UGT-Mediated Glucuronidation

Despite its increased polarity, free

This glucuronidation step is critical. By adding a bulky, highly polar sugar moiety, the molecule's hydrophilicity is drastically increased, trapping it in the aqueous phase and targeting it for urinary and biliary excretion[3].

Hepatic biotransformation of α-tocopherol to α-CEHC glucuronide for excretion.

Species-Specific Disposition of -CEHC Conjugates

When designing preclinical models, researchers must account for significant species differences in Phase II metabolism. While both sulfation (via SULTs) and glucuronidation (via UGTs) occur, their dominant roles shift depending on the mammalian model[2].

In murine models (mice/rats),

Quantitative Summary of -CEHC Phase II Conjugates

| Parameter | Human Profile | Murine (Rat/Mouse) Profile | Mechanistic Driver |

| Primary Circulating Conjugate | Glucuronide ( | Predominantly Sulfate | Differential basal expression of UGT vs. SULT isoforms |

| Inducibility by Vit E excess | Moderate UGT upregulation | High SULT (Sult2a) upregulation | PXR/CAR nuclear receptor activation[3] |

| Excretion Route | Urine (Major), Bile (Minor) | Urine & Bile | ABC transporter affinities (MDR1/MDR3)[1] |

| Hydrolysis vulnerability | Cleaved by | Cleaved by strong acid (6N HCl) | Conjugate bond stability differences[4] |

Experimental Workflow: In Vitro Glucuronidation Assay

To study the kinetics of

Causality in Protocol Design

-

Alamethicin Addition: UGT active sites are located on the luminal side of the endoplasmic reticulum. During homogenization, the ER fragments into closed vesicles (microsomes), restricting access to the hydrophilic co-factor UDPGA. Alamethicin, a pore-forming peptide, is mandatory to permeabilize these vesicles and restore physiological enzyme-substrate interaction.

-

-Glucuronidase Back-Validation: To definitively prove that the newly formed LC-MS peak is

Step-by-Step Methodology

Step 1: Microsomal Activation

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl

, and 0.5 mg/mL pooled Human Liver Microsomes (HLM). -

Add Alamethicin (50

g/mg microsomal protein) and incubate on ice for 15 minutes to allow pore formation in the microsomal vesicles.

Step 2: Substrate Incubation

3. Add the substrate,

Step 3: Reaction Initiation & Quenching

5. Initiate the glucuronidation reaction by adding the co-factor UDPGA (final concentration 2 mM).

6. Incubate at 37°C for 30 minutes in a shaking water bath.

7. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated d6-

Step 4: Self-Validation (Enzymatic Hydrolysis Control)

8. Parallel Control: Take an aliquot of the quenched supernatant, evaporate the acetonitrile, and reconstitute in sodium acetate buffer (pH 5.0).

9. Add 1,000 units of E. coli

Step 5: LC-MS/MS Analysis

10. Centrifuge all samples at 14,000 x g for 10 minutes to pellet precipitated proteins.

11. Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the MRM transitions for free

Self-validating in vitro workflow for α-CEHC glucuronide synthesis and quantification.

Conclusion

The conversion of

References

- Source: National Institutes of Health (PMC)

- Source: National Institutes of Health (PMC)

- Complexity of vitamin E metabolism Source: Baishideng Publishing Group URL

- Isolation and Identification of r-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated Source: National Taiwan University URL

Sources

- 1. Alpha-Tocopherol Modulates Genes Involved in Hepatic Xenobiotic Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

The Vitamin E Metabolome: Decoding the Axis Between Dietary α-Tocopherol and α-CEHC Glucuronide

Executive Summary

Alpha-tocopherol (α-TOH) is the predominant and most biologically active form of dietary vitamin E. Despite its lipophilic nature, the human body maintains strict homeostatic control over its systemic concentrations, preventing toxic accumulation through a highly regulated catabolic pathway (1)[1]. The terminal step of this pathway yields water-soluble metabolites, primarily α-carboxyethyl-hydroxychroman (α-CEHC), which undergoes phase II conjugation to form α-CEHC glucuronide (2)[2]. This whitepaper explores the mechanistic relationship between dietary α-tocopherol intake and the excretion of α-CEHC glucuronide, providing researchers and drug development professionals with a comprehensive guide to its utility as a high-fidelity biomarker of vitamin E status.

Mechanistic Causality: From Dietary Intake to Phase II Excretion

The relationship between dietary α-tocopherol and α-CEHC glucuronide is not strictly linear; it is a threshold-dependent gating mechanism driven by hepatic protein binding affinities (3)[3].

Hepatic Gating by α-TTP

Upon intestinal absorption, dietary α-tocopherol is packaged into chylomicrons and delivered to the liver via chylomicron remnants. In the hepatocyte, the α-tocopherol transfer protein (α-TTP) acts as the primary systemic regulator. α-TTP exhibits a high binding affinity specifically for the 2R-stereoisomers of α-tocopherol, shielding them from catabolism and facilitating their incorporation into very-low-density lipoproteins (VLDLs) for peripheral distribution (1)[1].

Saturation and CYP-Mediated Catabolism

The causality of α-CEHC generation lies in the saturation of α-TTP. When dietary intake exceeds the binding capacity of α-TTP—estimated at an inflection point of approximately 12.8 mg/day—the unbound, excess α-tocopherol is exposed to endoplasmic reticulum-resident cytochrome P450 enzymes (3)[3]. CYP4F2 and CYP3A4 initiate the catabolic cascade via ω-hydroxylation of the phytyl side chain, producing 13'-OH and 13'-COOH chromanols (1)[1].

β-Oxidation and Glucuronidation

The 13'-COOH intermediates undergo successive cycles of β-oxidation in the peroxisomes and mitochondria, progressively truncating the side chain to form the terminal aglycone, α-CEHC. To facilitate efficient renal and biliary clearance, α-CEHC is subjected to phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the phenolic hydroxyl group of the chromanol ring, yielding α-CEHC glucuronide. This conjugation massively increases the molecule's hydrophilicity, making it the predominant excretory form observed in metabolomic profiles of supplemented individuals (4)[4].

Hepatic metabolism of α-tocopherol to α-CEHC glucuronide via CYP4F2 and UGT pathways.

Quantitative Data Synthesis: The Biomarker Utility

Historically, plasma α-tocopherol levels have been used to assess vitamin E status. However, because plasma levels plateau once α-TTP is saturated, they are poor indicators of excess intake or optimal tissue saturation. Conversely, urinary and serum α-CEHC glucuronide levels exhibit a robust dose-response relationship with dietary intake above the adequacy threshold.

Metabolomic analyses from large-scale randomized controlled trials, such as the ATBC Study and the PLCO Cancer Screening Trial, demonstrate that long-term α-tocopherol supplementation induces massive, statistically significant elevations in α-CEHC glucuronide (2)[2].

Table 1: Pharmacokinetic Thresholds of α-Tocopherol Metabolism

Derived from Energetics Study data evaluating dietary intake vs. excretion.

| Parameter | Value | Clinical Significance |

| α-TTP Saturation Inflection Point | 12.8 mg α-tocopherol/day | Threshold at which excess α-tocopherol is shunted to CYP catabolism. |

| Plateau of Urinary α-CEHC Excretion | 1.39 μmol/g creatinine | Baseline excretion rate during adequate but not excessive intake. |

| Excretion Increase Rate | +0.086 μmol/g creatinine | Linear increase in α-CEHC per 1-mg increase in dietary intake >9 mg/day. |

Table 2: Serum Metabolomic Response to α-Tocopherol Supplementation

Data from the ATBC Trial comparing supplemented vs. non-supplemented cohorts.

| Metabolite | Biological Pathway | Fold Change (β)* | P-value |

| α-CEHC sulfate | Vitamin E Catabolism | 1.51 | 1.45 × 10⁻³⁸ |

| α-CEHC glucuronide | Vitamin E Catabolism | 1.41 | 1.02 × 10⁻³¹ |

| α-tocopherol | Parent Vitamin | 0.97 | 2.22 × 10⁻¹³ |

| γ-tocopherol | Vitamin E | -0.90 | 1.76 × 10⁻¹¹ |

| β-tocopherol | Vitamin E | -0.73 | 9.40 × 10⁻⁸ |

*β represents the change in metabolite level expressed as the number of standard deviations on the log scale.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To accurately quantify the relationship between dietary input and metabolic output, researchers must measure the intact α-CEHC glucuronide rather than relying on enzymatic hydrolysis (which only yields total α-CEHC and destroys phase II metabolic information).

Step-by-Step Protocol: Absolute Quantification of Intact α-CEHC Glucuronide

-